molecular formula C21H20O2 B14463678 5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol CAS No. 73533-07-0

5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol

Cat. No.: B14463678
CAS No.: 73533-07-0
M. Wt: 304.4 g/mol
InChI Key: TYIXDKROXMCQHK-UHFFFAOYSA-N
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Description

5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol is a complex organic compound with a unique structure that includes a methoxy group, two methyl groups, and a hydroxyl group attached to a benzo[a]anthracene framework. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation followed by cyclization and functional group modifications. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets.

Properties

CAS No.

73533-07-0

Molecular Formula

C21H20O2

Molecular Weight

304.4 g/mol

IUPAC Name

5-methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol

InChI

InChI=1S/C21H20O2/c1-12-14-8-4-5-9-15(14)13(2)19-18(12)16-10-6-7-11-17(16)21(23-3)20(19)22/h4-11,20-22H,1-3H3

InChI Key

TYIXDKROXMCQHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)OC)O

Origin of Product

United States

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